N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H10N2OS2 and its molecular weight is 298.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide, also known as N2-(8H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide, is the 3-Chymotrypsin-like cysteine protease (3CL pro) . This enzyme plays a crucial role in the replication of SARS-CoV-2, making it an attractive target for therapeutic intervention .
Mode of Action
The compound interacts with the 3CL pro enzyme, inhibiting its activity. This interaction disrupts the viral replication process, thereby inhibiting the spread of the virus . The specific binding mode of the compound with 3CL pro has been rationalized through molecular docking studies .
Biochemical Pathways
The inhibition of the 3CL pro enzyme affects the biochemical pathway of viral replication. By blocking this enzyme, the compound prevents the virus from replicating and spreading, thereby mitigating the effects of the infection .
Pharmacokinetics
Thiazoles, the core structure of this compound, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of SARS-CoV-2 replication. This is achieved by blocking the activity of the 3CL pro enzyme, which is essential for viral replication . This leads to a decrease in viral load and potentially mitigates the symptoms of the infection.
Properties
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2OS2/c18-14(11-6-3-7-19-11)17-15-16-13-10-5-2-1-4-9(10)8-12(13)20-15/h1-7H,8H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBMMWPFKCUDEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.